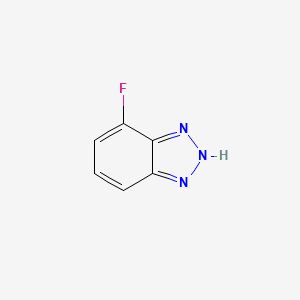

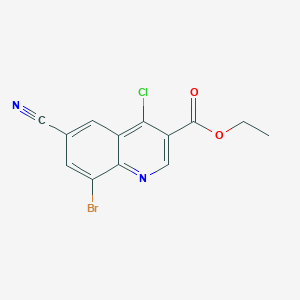

1H-苯并三唑,7-氟-

描述

1H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

1H-Benzotriazole’s five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant . The 2D chemical structure image of 1H-Benzotriazole, 7-fluoro- is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

1H-Benzotriazole is a white solid with a melting point of 100 °C, a boiling point of 350 °C, a density of 1.36 g/mL, and is soluble in water . Its UV (EtOH), λnm (ε): 259 (3.75), 275 (3.71) .科学研究应用

区域选择性氟化及其应用

Mirallai 等人 (2019) 的一项研究介绍了 7-氧代-1,2,4-苯并三嗪氟化衍生物的首次合成,展示了在烯胺活化位置的区域选择性氟化。这种合成技术可以为开发在包括材料科学和制药在内的各个领域具有潜在应用的新化合物铺平道路。在微波辐射下显着增强的氟化反应展示了一种改变化学结构以实现所需性质(如增加反应性或特异性)的方法 (Mirallai, Koutentis, & Aldabbagh, 2019)。

环境归宿和转化

Huntscha 等人 (2014) 的研究调查了活性污泥中苯并三唑的好氧生物降解机制。该研究确定了几种转化产物,提供了对这些化合物环境归宿的见解。了解苯并三唑如何降解可以为水处理策略提供信息,并帮助评估它们的环境影响。生物降解研究强调了这些化合物在传统废水处理过程中的部分持久性 (Huntscha 等,2014)。

光转化机制

Wu 等人 (2021) 使用化合物特定的同位素分析表征了 1H-苯并三唑的光转化机制。该研究揭示了直接和间接光解的两种替代途径,有助于我们理解这些化合物如何在水生环境中降解。这些见解对于评估苯并三唑在环境条件下的持久性和分解至关重要,有可能指导更环保的化学品的开发 (Wu 等,2021)。

抗菌活性

Panda 等人 (2016) 的一项研究合成了具有氨基酸接头的氟喹诺酮-吡嗪偶联物,展示了抗菌特性。这项研究表明苯并三唑衍生物在开发新的抗菌剂中的潜在应用,突出了苯并三唑在药物化学中的多功能性 (Panda 等,2016)。

环境监测和处理

对苯并三唑及其衍生物的环境监测和处理的研究,例如这些化合物在水中的光降解和在环境样品中检测它们的方法的开发,强调了了解和管理这些化学物质在环境中存在的重要性。光催化降解和伏安传感等技术提供了解决苯并三唑带来的环境挑战的工具,旨在减少它们对生态系统和人类健康的影响 (Minella 等,2020;Muschietti 等,2020)。

作用机制

Target of Action

1H-Benzotriazole, 7-fluoro-, also known as 4-fluoro-1H-benzo[d][1,2,3]triazole, is a derivative of benzotriazole, a class of compounds known for their diverse biological properties . Benzotriazole derivatives have been found to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are known to interact with enzymes and receptors in biological systems . .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These non-covalent interactions contribute to their broad spectrum of biological properties .

Biochemical Pathways

Benzotriazole derivatives have been found to undergo degradation under uv/h2o2 and uv/tio2 conditions, leading to the formation of various organic products . The degradation process involves radical oxidation, which is the dominant reaction mechanism .

Result of Action

The degradation of benzotriazole derivatives has been found to result in the formation of various organic products . These products include preliminary hydroxylated products and further open-loop products .

Action Environment

Benzotriazoles are emerging contaminants widespread in environmental waters . They are robust against conventional biological wastewater treatment, making it desirable to develop cost-effective and safe treatment methods for their removal . The degradation of benzotriazole derivatives is affected by environmental factors such as pH value, natural organic matter, and anions .

安全和危害

1H-Benzotriazole is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Heating may cause an explosion . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

Benzotriazoles are emerging contaminants widespread in environmental waters . As they are robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The current study attempted to investigate the degradation of water dissolved 1H-benzotriazole (1H-BTA) with UV/H2O2 and UV/TiO2 .

属性

IUPAC Name |

4-fluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDDXGSQUCGTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878864 | |

| Record name | 4-FLUOROBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole, 7-fluoro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)